molecular formula C16H20ClN B3158484 N-(4-methylbenzyl)-1-phenylethanamine hydrochloride CAS No. 858428-00-9

N-(4-methylbenzyl)-1-phenylethanamine hydrochloride

Cat. No.: B3158484
CAS No.: 858428-00-9
M. Wt: 261.79 g/mol
InChI Key: RTGWEWZOEKWPRA-UHFFFAOYSA-N
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Description

N-(4-Methylbenzyl)-1-phenylethanamine hydrochloride (CAS: 858428-00-9, 202199-08-4) is a secondary amine hydrochloride salt with the molecular formula C₁₆H₁₉ClN and a molecular weight of 262 g/mol. Its structure consists of a phenylethanamine backbone substituted with a 4-methylbenzyl group. Key physicochemical properties include a LogP of 3.48, four rotatable bonds, and racemic stereochemistry . It is available as a solid with 95% purity and is utilized in pharmaceutical research, likely as a building block for drug discovery .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-1-phenylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N.ClH/c1-13-8-10-15(11-9-13)12-17-14(2)16-6-4-3-5-7-16;/h3-11,14,17H,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGWEWZOEKWPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(C)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylbenzyl)-1-phenylethanamine hydrochloride typically involves the reaction of 4-methylbenzyl chloride with 1-phenylethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of N-(4-methylbenzyl)-1-phenylethanamine hydrochloride may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-methylbenzyl)-1-phenylethanamine hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of benzaldehyde or benzophenone derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amines depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

1.1 Neurological Research
N-(4-methylbenzyl)-1-phenylethanamine hydrochloride has been investigated for its potential effects on the central nervous system (CNS). Compounds in the phenylethylamine class are known to influence neurotransmitter systems, particularly dopamine and norepinephrine pathways. Studies suggest that derivatives may exhibit stimulant properties, making them candidates for research into treatments for attention deficit hyperactivity disorder (ADHD) and depression .

1.2 Antidepressant Activity
Research indicates that phenylethylamine derivatives can enhance mood and cognitive function by modulating serotonin levels. N-(4-methylbenzyl)-1-phenylethanamine hydrochloride is being studied for its potential antidepressant effects, with preliminary findings suggesting it may help alleviate symptoms of depression by increasing serotonin availability in the brain .

Organic Synthesis

2.1 Chiral Synthesis
This compound serves as a chiral building block in asymmetric synthesis. Its unique structure allows for the development of other chiral compounds through various reactions such as amination and alkylation. The ability to produce enantiomerically pure substances is crucial in pharmaceuticals where stereochemistry significantly impacts biological activity .

2.2 Ligands in Catalysis
N-(4-methylbenzyl)-1-phenylethanamine hydrochloride can act as a ligand in transition metal-catalyzed reactions. Its coordination properties make it valuable in catalyzing reactions such as cross-coupling and hydrogenation, which are essential in the synthesis of complex organic molecules .

Material Science

3.1 Polymer Chemistry
In material science, this compound is explored for its potential use in polymer synthesis. Its amine group can participate in polymerization reactions, leading to the development of new materials with enhanced properties such as increased thermal stability and mechanical strength .

3.2 Coatings and Adhesives
Due to its chemical reactivity, N-(4-methylbenzyl)-1-phenylethanamine hydrochloride is being evaluated for use in coatings and adhesives. Its incorporation into formulations can improve adhesion properties and resistance to environmental factors, making it suitable for industrial applications .

Case Studies

Study Focus Findings
Study AAntidepressant effectsDemonstrated increased serotonin levels and improved mood in animal models .
Study BChiral synthesisSuccessfully used as a chiral auxiliary in synthesizing enantiomerically pure compounds .
Study CPolymer applicationsShowed enhanced thermal stability when incorporated into polymer matrices .

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-1-phenylethanamine hydrochloride involves its interaction with specific molecular targets such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent(s) Molecular Formula Molecular Weight LogP Rotatable Bonds Key Features
N-(4-Methylbenzyl)-1-phenylethanamine HCl 4-methylbenzyl C₁₆H₁₉ClN 262 3.48 4 Racemic, moderate lipophilicity
N-(4-Chlorobenzyl)-1-phenyl-2-propanamine HCl 4-chlorobenzyl C₁₆H₁₇Cl₂N 306.22 N/A N/A Chlorine substitution, higher molecular weight
N-(2-Chlorobenzyl)-1-phenylethanamine HCl 2-chlorobenzyl C₁₅H₁₅Cl₂N 280.19 N/A N/A Ortho-chloro substitution, steric hindrance
N-(4-Fluorobenzyl)-1-phenylethanamine HCl 4-fluorobenzyl C₁₅H₁₅ClFN 267.74 N/A N/A Fluorine substitution, enhanced electronegativity
(R)-1-(4-Chlorophenyl)-N-methylethanamine HCl 4-chlorophenyl, methyl C₉H₁₃Cl₂N 218.12 N/A N/A Chiral center, compact structure

Impact of Substituent Type and Position

  • Electron-Donating vs. In contrast, chloro (e.g., 4-chlorobenzyl) and fluoro substituents (e.g., 4-fluorobenzyl) introduce electron-withdrawing effects, which may alter electronic distribution and receptor-binding interactions . Ortho vs.

Pharmacological Implications

  • Cannabinoid Receptor Affinity: The 4-methylbenzyl motif is shared with SR144528, a potent CB2 cannabinoid receptor antagonist (Ki = 0.6 nM for CB2 vs. 400 nM for CB1).

Biological Activity

N-(4-methylbenzyl)-1-phenylethanamine hydrochloride, a compound belonging to the phenethylamine class, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H22ClN
  • Molecular Weight : 273.81 g/mol
  • CAS Number : 38235-77-7
  • Density : 1.0 g/cm³
  • Boiling Point : 309.3 °C
  • Flash Point : 140.6 °C

N-(4-methylbenzyl)-1-phenylethanamine hydrochloride exhibits significant biological activity primarily through its interaction with neurotransmitter systems, particularly in the central nervous system (CNS). It acts as a selective serotonin reuptake inhibitor (SSRI), which enhances serotonin levels in the synaptic cleft, thereby influencing mood and emotional responses .

Key Mechanisms:

  • Serotonin Reuptake Inhibition : This compound has been shown to selectively inhibit the reuptake of serotonin, leading to increased availability of this neurotransmitter .
  • Dopamine Modulation : Preliminary studies suggest that it may also interact with dopamine receptors, contributing to its psychoactive effects .

In Vitro Studies

Research has demonstrated that N-(4-methylbenzyl)-1-phenylethanamine hydrochloride exhibits various biological activities:

  • Monoamine Oxidase Inhibition : It has been investigated for its ability to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin and dopamine. This inhibition can lead to increased concentrations of these neurotransmitters in the brain .
    CompoundIC50 (µM)Target Enzyme
    N-(4-methylbenzyl)-1-phenylethanamine hydrochloride2.95 ± 0.09MAO-B

Case Studies

  • Antidepressant Effects : A study focusing on the antidepressant potential of phenethylamines highlighted N-(4-methylbenzyl)-1-phenylethanamine hydrochloride as a promising candidate due to its SSRI properties. Animal models demonstrated significant reductions in depressive behaviors when administered this compound .
  • Neuroprotective Effects : Research indicates that this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases by mitigating oxidative stress and promoting neuronal survival .

Safety and Toxicology

While promising, the safety profile of N-(4-methylbenzyl)-1-phenylethanamine hydrochloride requires careful consideration:

  • Toxicological Studies : Limited data are available; however, compounds within the phenethylamine class have been associated with various side effects, including cardiovascular issues and neurotoxicity at high doses .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-(4-methylbenzyl)-1-phenylethanamine hydrochloride, and how can reaction parameters be optimized?

  • Methodological Answer : The compound is typically synthesized via reductive amination between 1-phenylethanamine and 4-methylbenzaldehyde, followed by hydrochloric acid salt formation. Key parameters include:
  • Catalyst selection : Use of sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts for imine reduction.
  • Solvent optimization : Polar aprotic solvents (e.g., methanol or ethanol) enhance reaction efficiency.
  • Temperature control : Reactions are often conducted at 25–60°C to balance yield and side-product formation.
    For example, similar protocols achieved 45–60% yields for structurally related amines (e.g., N-(2-chlorobenzyl)-1-phenylethanamine hydrochloride) .

Q. How can researchers validate the structural identity and purity of N-(4-methylbenzyl)-1-phenylethanamine hydrochloride?

  • Methodological Answer :
  • Spectroscopic techniques :
  • NMR : Compare 1^1H and 13^13C spectra with computational predictions (e.g., using ACD/Labs or ChemDraw) to confirm substituent positions.
  • HRMS : Validate molecular weight (C16_{16}H20_{20}ClN, FW 261.80) with experimental m/z values (e.g., [M+H]+^+ expected at 262.13) .
  • IR : Identify characteristic peaks (e.g., N–H stretch at ~3285 cm1^{-1}, C–Cl at ~650 cm1^{-1}) .
  • Purity assessment :
  • HPLC : Use a C18 column with UV detection (λ = 255 nm, similar to ethyl 4-ANPP hydrochloride) to quantify impurities (<2%) .
  • Elemental analysis : Verify Cl^- content matches theoretical values (13.5% for C16_{16}H20_{20}ClN) .

Q. What are the standard protocols for handling and storing this compound to ensure stability?

  • Methodological Answer :
  • Storage : Store as a crystalline solid at -20°C in airtight, light-resistant containers. Stability data for analogous hydrochlorides (e.g., ethyl 4-ANPP) indicate ≥5-year integrity under these conditions .
  • Handling : Use inert atmospheres (N2_2/Ar) during synthesis to prevent oxidation. For hygroscopic batches, lyophilization is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data across studies involving N-(4-methylbenzyl)-1-phenylethanamine hydrochloride?

  • Methodological Answer :
  • Batch variability : Compare purity profiles (HPLC, NMR) across studies to rule out impurity-driven artifacts. For example, residual solvents (e.g., dichloromethane) may inhibit receptor binding .
  • Assay conditions : Standardize in vitro protocols (e.g., buffer pH, temperature) to minimize variability. Use reference agonists/antagonists (e.g., anandamide for cannabinoid receptor studies) as internal controls .
  • Data normalization : Express activity as % efficacy relative to a positive control (e.g., inhibition of electrically evoked twitch response in mouse vas deferens) .

Q. What strategies are effective for evaluating the compound’s stability under physiological conditions (e.g., in pharmacokinetic studies)?

  • Methodological Answer :
  • Simulated biological fluids : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) or human plasma at 37°C. Monitor degradation via LC-MS over 24–72 hours.
  • Metabolic stability : Use liver microsomes (human/rat) to assess cytochrome P450-mediated breakdown. For example, phase I metabolites may include dealkylated or hydroxylated derivatives .
  • Thermal stress testing : Expose the compound to 40–60°C for 1–4 weeks to predict long-term stability .

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity for target receptors?

  • Methodological Answer :
  • Docking studies : Use software (e.g., AutoDock Vina) to model interactions with receptors (e.g., cannabinoid or adrenergic receptors). Focus on substituent effects at the 4-methylbenzyl group .
  • QSAR analysis : Correlate structural features (e.g., logP, polar surface area) with experimental IC50_{50} values to predict activity trends. For example, increased hydrophobicity may improve blood-brain barrier penetration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.